molecular formula C10H19NO3 B153269 1-Boc-3-hydroxypiperidine CAS No. 85275-45-2

1-Boc-3-hydroxypiperidine

Cat. No.: B153269
CAS No.: 85275-45-2
M. Wt: 201.26 g/mol
InChI Key: UIJXHKXIOCDSEB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Boc-3-hydroxypiperidine is a key pharmaceutical intermediate used in the synthesis of several biologically active compounds . It has been used in the preparation of antagonists of the human P2X7 receptor and selective irreversible inhibitors for Bruton’s tyrosine kinase . These targets play crucial roles in cellular signaling and immune response.

Mode of Action

The exact mode of action of this compound depends on the final compound it is used to synthesize. For instance, when used to synthesize inhibitors for Bruton’s tyrosine kinase (BTK), it contributes to the inhibition of BTK, a key player in B-cell development and activation .

Biochemical Pathways

This compound is involved in the synthesis of various compounds that can affect multiple biochemical pathways. For example, BTK inhibitors can affect B-cell receptor signaling pathway, leading to the modulation of the immune response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compound that this compound is used to synthesize .

Result of Action

The molecular and cellular effects of this compound are seen through the action of the final compounds it helps synthesize. For instance, in the case of BTK inhibitors, the inhibition of BTK can lead to decreased activation of B-cells, which can be beneficial in conditions where B-cell activity is detrimental, such as certain types of lymphomas .

Action Environment

The action, efficacy, and stability of this compound and its resultant compounds can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or enzymes. Specific details would depend on the final compound and its specific environment of action .

Biochemical Analysis

Biochemical Properties

1-Boc-3-hydroxypiperidine is involved in biochemical reactions catalyzed by specific enzymes. This interaction with enzymes highlights the compound’s role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a biochemical reagent. It can be used as a biological material or organic compound for life science-related research . Detailed information about its specific effects on various types of cells and cellular processes is currently limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. The compound undergoes asymmetric reduction catalyzed by an ®-specific carbonyl reductase . This process demonstrates the compound’s mechanism of action, including binding interactions with biomolecules and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the catalytic process of converting N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using recombinant whole-cell biocatalysts was observed over a reaction time of 16 hours

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes. The compound undergoes asymmetric reduction, a process catalyzed by an ®-specific carbonyl reductase

Preparation Methods

1-Boc-3-hydroxypiperidine can be synthesized through various methods, including chemical resolution and biotransformation.

Chemical Reactions Analysis

1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Boc-3-hydroxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the stability provided by the Boc protecting group with the reactivity of the hydroxyl group, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJXHKXIOCDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337963
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85275-45-2
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (72.67 mmol) 3-hydroxypiperidine in 100 mL dry THF at 0° C. was added 10.1 mL (72.67 mmol) NEt3 and 15.86 g (72.67 mmol) di-t-butylcarbonate in 100 mL THF and the reaction allowed to warm to rt and stirred overnight. The solvent was removed under reduced pressure, the resulting residue dissolved in 300 mL CH2Cl2 and the solution extracted with H2O (2×200 mL), dried over MgSO4, filtered and rotary evaporated to yield 12.66 g (87%) of N-(t-butoxycarbonyl)-3-piperidinol as an oil which slowly solidified to a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dibenzyl dicarboxylate (10.1 g, 33.9 mmol) in tetrahydrofuran (50 ml) was added dropwise to a mixture of the 5-hydroxy-4-methyl-1H-indazole (4.17 g, 28.1 mmol) obtained in Example 402, t-butyl 3-hydroxypiperidine-1-carboxylate (5.62 g, 27.9 mmol) and tetrahydrofuran (100 ml) under ice-cooling. After 30 minutes, the mixture thus obtained was warmed up to room temperature and stirred for 16 hours. The reaction mixture was concentrated and then a 1N-aqueous sodium hydroxide solution (250 ml) was added thereto, followed by extraction with chloroform (150 ml) (three times). The organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 to 2/1) to obtain a crude product t-butyl 3-[(4-methyl-1H-indazol-5-yl)oxy]piperidine-1-carboxylate (a mixture with t-butyl 3-hydroxypiperidine-1-carboxylate, 3.46 g).
[Compound]
Name
dibenzyl dicarboxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester. To a mixture of sodium bicarbonate (403.3 g, 4.8 mol) and water (1.6 L) was added (S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid salt (3, 400.14 g, 1.2 mol) and dichloromethane (1.6 L). The mixture was stirred for 30 minutes and cooled by ice bath. To the mixture was added di-tert-butyl dicarbonate (288.1 g, 1.32 mol) portionwise in 30 minutes. The mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane (4.8 L) and H2O (4.8 L) and separated in separation funnel. The organic layer was washed with brine (2 L), dried (Na2SO4) and concentrated to give the desired product (S)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester in quantitative yield (241.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
403.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid
Quantity
400.14 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three
Quantity
288.1 g
Type
reactant
Reaction Step Four
Quantity
4.8 L
Type
solvent
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Di-t-butyl carbonate (11.9 g.) was added to a solution of 3-hydroxypiperidine (5.0 g.) in water (10 ml.) and t-butanol (5 ml.) at ambient temperature, and the mixture was stirred for 16 hr. at ambient temperature. 1,1-Dimethylethylenediamine (1.5 ml.) was added and the mixture was stirred at ambient temperature for 1 hr. The solution was poured into water (150 ml.) and extracted with diethyl ether (3×50 ml.). The diethyl ether extract was washed successively with 1 M-hydrochloric acid (50 ml.), saturated sodium carbonate solution (50 ml.) and brine (50 ml.), and then dried (MgSO4). The solvent was evaporated to give 1-t-butoxycarbonyl-3-hydroxypiperidine, which was used without further purification.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (827 mg, 6 mmol) in dioxane (12 ml) and water (6 ml) cooled to 0° C. is added 1 N NaOH (12 ml, 12 mmol) and dit-butyl carbonate (827 mg, 6 mmol) in dioxane (35 ml) and the reaction mixture is stirred at 25° C. for 1 hr. The reaction mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate, 1 N KHSO4, water and brine, dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 50% ethyl acetate in hexane) to give N-t-butoxycarbonyl-3-hydroxypiperidine (1.07 g).
Quantity
827 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
827 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-hydroxypiperidine
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Reactant of Route 6
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1-Boc-3-hydroxypiperidine
Customer
Q & A

Q1: What are the different synthetic approaches for (S)-1-Boc-3-hydroxypiperidine and how do they compare?

A1: Several methods exist for synthesizing (S)-1-Boc-3-hydroxypiperidine:

  • Baker's Yeast: This approach uses Baker's yeast as a biocatalyst for enantioselective reduction. It offers a cost-effective and environmentally friendly option. []
  • Ketoreductase Enzyme: This method utilizes a purified ketoreductase enzyme, resulting in high chiral selectivity and a significantly reduced reaction time. []
  • Microbial Cells: This strategy employs specific microbial cells for biocatalytic synthesis. []
  • Chiral Resolution: This method involves synthesizing the racemic mixture followed by resolution with a chiral resolving agent like (2S,3S)-N-(4-chlorophenyl)-2,3-dihydroxy-succinamic acid, a derivative of D-tartaric acid. []
  • Chiral Starting Material: This approach utilizes (R)-glyceraldehyde acetonide as a chiral starting material and proceeds through a series of reactions, including Wittig reaction, reduction, deprotection, and ring closing. []

Q2: What is a significant application of (S)-1-Boc-3-hydroxypiperidine in drug synthesis?

A2: (S)-1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of Ibrutinib []. It reacts with a pyrazolopyrimidine derivative via a Mitsunobu reaction to form a key intermediate in Ibrutinib synthesis. []

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